
UNC0321
Overview
Description
UNC0321 is a potent and selective inhibitor of the histone methyltransferase G9a. It is a quinazoline analog that has shown significant efficacy in inhibiting G9a with a dissociation constant (K_i) of 63 picomolar and half-maximal inhibitory concentration (IC_50) values of 6-9 nanomolar in various assays . This compound also inhibits GLP (G9a-like protein) with IC_50 values of 15-23 nanomolar
Preparation Methods
The synthesis of UNC0321 involves multiple steps, starting with the preparation of the quinazoline core structure. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate starting materials such as anthranilic acid derivatives and amines.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties
Final Assembly: The final step involves the coupling of the functionalized quinazoline core with a piperidine derivative to form this compound.
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
UNC0321 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the quinazoline core.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
UNC0321 has a wide range of scientific research applications, including:
Epigenetic Research: As a potent inhibitor of G9a, this compound is used to study the role of histone methylation in gene expression and epigenetic regulation.
Cancer Research: G9a is overexpressed in various cancers, and this compound is used to investigate its role in tumorigenesis and potential therapeutic interventions.
Diabetic Vascular Complications:
Neurodegenerative Diseases: Research is ongoing to explore the potential of this compound in treating neurodegenerative diseases by modulating epigenetic pathways.
Mechanism of Action
UNC0321 exerts its effects by selectively inhibiting the histone methyltransferase G9a. G9a catalyzes the methylation of lysine 9 on histone H3 (H3K9) and lysine 373 on the tumor suppressor protein p53 . By inhibiting G9a, this compound prevents the methylation of these lysine residues, leading to alterations in gene expression and cellular functions. The compound also inhibits GLP, another histone methyltransferase, but with reduced potency .
Comparison with Similar Compounds
UNC0321 is unique in its high potency and selectivity for G9a compared to other similar compounds. Some similar compounds include:
BIX01294: Another G9a inhibitor, but with significantly lower potency compared to this compound.
UNC0638: A related compound with similar selectivity but different pharmacokinetic properties.
A-366: Another selective G9a inhibitor with distinct chemical structure and properties.
This compound stands out due to its picomolar potency and high selectivity, making it a valuable tool in epigenetic research and potential therapeutic applications.
Biological Activity
UNC0321 is a potent and selective inhibitor of the protein lysine methyltransferase G9a, which plays a crucial role in epigenetic regulation through the methylation of histones and non-histone proteins. This compound has garnered significant attention due to its potential implications in cancer therapy and other diseases associated with dysregulated methylation processes.
G9a is responsible for the dimethylation of lysine 9 on histone H3 (H3K9me2) and lysine 373 on the tumor suppressor protein p53. The methylation of p53 leads to its inactivation, which is implicated in over 50% of human cancers. Inhibition of G9a by this compound can potentially restore p53 function and inhibit cancer cell growth .
Structure-Activity Relationship (SAR)
The development of this compound was based on structure-based design principles, particularly focusing on optimizing the quinazoline scaffold. The compound exhibits a Morrison value of 63 pM, making it one of the most potent G9a inhibitors identified to date. The SAR studies demonstrated that modifications in the side chains significantly influenced both potency and selectivity against G9a compared to other PKMTs (protein lysine methyltransferases) like GLP (G9a-like protein) .
Table 1: Key Structural Modifications and Their Impact on Activity
Compound | Structural Modification | Morrison | Comments |
---|---|---|---|
UNC0224 | Initial scaffold | 250 nM | Potent but less selective |
This compound | Optimized side chain | 63 pM | Most potent G9a inhibitor |
BIX01294 | Parent compound | 1 nM | Selective but lower cellular activity |
Biological Activity in Cellular Models
Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines by targeting G9a. Notably, studies have shown that genetic knockdown of G9a mimics the effects observed with this compound treatment, reinforcing its role as a functional inhibitor .
Case Study: Apoptosis Inhibition in HUVECs
A significant study explored the effects of this compound on high glucose-induced apoptosis in human umbilical vein endothelial cells (HUVECs). The results indicated that treatment with this compound led to a decrease in cleaved-Caspase3 and Bax levels, markers associated with apoptosis, thereby suggesting a protective role against cellular stress induced by hyperglycemia .
Table 2: Effects of this compound on Apoptosis Markers
Treatment | Cleaved-Caspase3 Level | Bax Level | Result |
---|---|---|---|
Control | High | High | Apoptosis Induced |
This compound | Low | Low | Apoptosis Inhibited |
Implications for Cancer Treatment
The inhibition of G9a by this compound presents a promising therapeutic avenue for cancers characterized by elevated levels of this methyltransferase. By restoring p53 function and reducing tumor cell viability, this compound could be integrated into treatment regimens targeting epigenetic modifications in cancer therapy.
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism of UNC0321, and how does it selectively inhibit G9a/GLP?
this compound acts as a potent, selective inhibitor of the histone methyltransferases G9a and GLP by competitively binding to their catalytic sites. Structural analysis of the G9a-UNC0321 complex reveals that its quinazoline scaffold interacts with the SAM-binding pocket, while its 4-(piperidin-4-yl)aminocap group enhances affinity through hydrophobic interactions . Its selectivity arises from distinct structural features, such as the methylpyrrolidine substituent, which minimizes off-target effects on other methyltransferases .
Q. What experimental assays are used to quantify this compound's inhibitory activity (e.g., IC50, Ki)?
Key assays include:
- Enzyme-coupled scintillation proximity assays (SPA) for measuring IC50 values (e.g., 6 nM for G9a) .
- Isothermal titration calorimetry (ITC) to determine binding affinity (Ki = 63 pM for G9a) .
- Cellular histone H3K9 methylation assays to evaluate functional inhibition, though this compound's poor membrane permeability limits its efficacy in cellular models .
Q. How does this compound compare to earlier G9a inhibitors like BIX01294 and UNC0224?
this compound demonstrates a 250-fold improvement in potency over BIX01294 (IC50 = 6 nM vs. 1.5 µM) and a 40-fold enhancement over UNC0224 due to optimized substituents like the 4-(piperidin-4-yl)aminocap group. However, its high polarity reduces cellular permeability compared to later analogs like UNC0638 .
Advanced Research Questions
Q. What methodological challenges arise when translating this compound's in vitro potency to cellular or in vivo models?
this compound’s low cellular efficacy stems from poor membrane permeability due to high polarity (cLogP = 1.2). Researchers must:
- Use liposomal delivery systems or prodrug strategies to enhance uptake .
- Validate target engagement via quantitative mass spectrometry to measure H3K9me2 reduction, ensuring observed effects are mechanism-based .
Q. How can structural modifications of this compound improve its pharmacokinetic profile without compromising selectivity?
Strategies include:
- Replacing polar groups (e.g., substituting pyrrolidine with cyclohexyl) to increase lipophilicity, as seen in UNC0638 .
- Introducing prodrug moieties (e.g., esterification of carboxyl groups) to enhance solubility and absorption .
- Molecular dynamics simulations to predict binding affinity changes post-modification .
Q. How should researchers address contradictory data in studies using this compound across different cell lines?
Contradictions may arise from variations in:
- Cell membrane composition affecting drug uptake. Use flow cytometry with fluorescently tagged this compound analogs to quantify intracellular concentrations .
- Basal H3K9me2 levels ; normalize data to baseline methylation via Western blotting or ChIP-seq .
- Off-target effects in certain lineages; employ CRISPR-Cas9 G9a/GLP knockout controls to confirm specificity .
Q. What are the implications of this compound's inhibition of both G9a and GLP in epigenetic research?
Dual inhibition complicates mechanistic studies. To disentangle effects:
- Use isoform-specific siRNA knockdowns alongside this compound treatment.
- Perform RNA-seq to identify overlapping vs. unique transcriptional targets of G9a and GLP .
Q. How can this compound be utilized to study non-canonical roles of G9a/GLP, such as in DNA repair or metabolic regulation?
Methodological approaches include:
- Proximity ligation assays (PLA) to map G9a/GLP interactions with DNA repair proteins (e.g., BRCA1).
- Metabolomic profiling (LC-MS) to trace changes in acetyl-CoA or SAM levels under this compound treatment .
Q. Data Analysis & Reporting Guidelines
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?
- Four-parameter logistic regression to calculate IC50/EC50 values.
- Grubbs’ test to identify outliers in replicate experiments.
- ANOVA with post-hoc correction (e.g., Tukey’s HSD) for multi-group comparisons .
Q. How should researchers document this compound's experimental use to ensure reproducibility?
Properties
IUPAC Name |
7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULLUGALUBVBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025974 | |
Record name | 7-[2-[2-(Dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238673-32-9 | |
Record name | 7-[2-[2-(Dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.